

N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

Cat. No.: **B082398**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutylethylenediamine is a diamine compound with potential applications in organic synthesis, catalysis, and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a proposed synthesis protocol, and analytical methodologies. Due to the limited availability of data for this specific compound, information from closely related analogs is also discussed to provide a broader context for its potential reactivity and characteristics.

Chemical and Physical Properties

The available data for **N,N-Diisobutylethylenediamine** is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

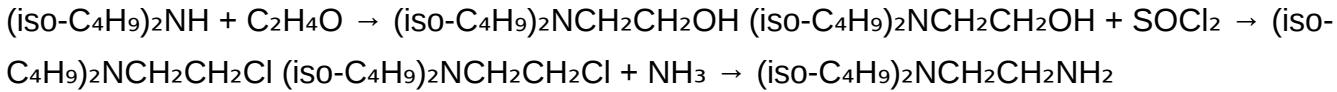
Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₄ N ₂	
Molecular Weight	172.31 g/mol	
CAS Number	14156-98-0	[1]
Boiling Point	85-86 °C (at 13 Torr)	[1]
Density (Predicted)	0.839 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.56 ± 0.10	[1]
Appearance	Colorless liquid (presumed)	
Solubility	Expected to be soluble in organic solvents.	

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **N,N-Diisobutylethylenediamine** is not readily available in the literature, a plausible route can be inferred from the synthesis of analogous N,N-dialkylethylenediamines. The reaction of diisobutylamine with a two-carbon electrophile, such as 2-chloroethylamine hydrochloride or ethylene oxide, is a common strategy for the preparation of such compounds.

Proposed Synthesis via Nucleophilic Substitution

Reaction Scheme:


Experimental Protocol:

- Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
- Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.

- Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate the product.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Proposed Synthesis via Ring-Opening of Ethylene Oxide

Reaction Scheme:

This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to form the corresponding amino alcohol, followed by chlorination and subsequent amination.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **N,N-Diisobutylethylenediamine** is not widely available in public databases. Researchers are encouraged to perform their own analyses to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Features

- 1H NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons) and the ethylenediamine backbone (methylene protons). The integration of these signals should be consistent with the molecular structure.

- ^{13}C NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two different methylene carbons of the ethylenediamine chain.
- IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.31 g/mol) and fragmentation patterns consistent with the loss of isobutyl and ethylamine fragments.

Potential Applications

While specific applications for **N,N-Diisobutylethylenediamine** are not well-documented, its structure suggests potential utility in several areas of chemical research and development:

- Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate complexes with metal ions. Substituted ethylenediamines are widely used as ligands in various catalytic reactions, including cross-coupling reactions and polymerization.
- Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide reactive sites for further elaboration, making it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl chains in **N,N-Diisobutylethylenediamine** may provide a hydrophobic barrier on metal surfaces.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of **N,N-Diisobutylethylenediamine** or its involvement in any signaling pathways. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of **N,N-Diisobutylethylenediamine** based on the nucleophilic substitution method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisobutylamine CAS#: 110-96-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082398#n-n-diisobutylethylenediamine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com